2-Allylthio-4-amino-5-tosylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-prop-2-enylsulfanyl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-3-8-18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(2)5-7-10/h3-7H,1,8,14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGUKODPKWDREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375669 | |
| Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-[(prop-2-en-1-yl)sulfanyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-83-4 | |
| Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-[(prop-2-en-1-yl)sulfanyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 Allylthio 4 Amino 5 Tosylthiazole and Its Analogs
Strategic Approaches to Thiazole (B1198619) Core Construction: A Review of Classical and Modern Methodologies
The synthesis of the thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, can be achieved through various classical and modern methodologies. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Hantzsch Thiazole Synthesis and its Adaptations for Substituted Thiazoles
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. encyclopedia.pubnih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. encyclopedia.pubnih.govorganic-chemistry.org This reaction reliably produces 1,3-thiazoles with various alkyl, aryl, or heterocyclic substituents in good to excellent yields. researchgate.net The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of starting materials, allowing for the preparation of diverse thiazole derivatives. nih.gov
Numerous modifications to the original Hantzsch protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. nih.gov For instance, microwave-assisted Hantzsch synthesis has been shown to be an efficient and environmentally benign method for the rapid synthesis of hydrazinyl thiazoles and other derivatives, often without the need for a catalyst. encyclopedia.pubnih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been developed, allowing for the efficient construction of complex thiazole derivatives from simple starting materials in a single step. nih.govacgpubs.org These modern adaptations often employ catalysts such as silica-supported tungstosilisic acid to facilitate the reaction under milder conditions. nih.govbepls.com
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org
Gabriel Synthesis and Alternative Cyclization Reactions for Thiazole Ring Formation
The Gabriel synthesis offers an alternative route to thiazoles, involving the cyclization of α-acylaminoketones with a stoichiometric amount of phosphorus pentasulfide. encyclopedia.pubcutm.ac.in This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. cutm.ac.in
Other notable cyclization reactions for thiazole ring formation include the Cook-Heilbron synthesis. This method produces 5-amino-2-substituted thiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or their esters. encyclopedia.pubnih.govcutm.ac.in When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. encyclopedia.pubnih.gov
The choice of synthetic strategy for constructing the thiazole core often depends on the desired substitution pattern and the availability of starting materials.
One-Pot and Multi-Component Reaction Approaches to Thiazole Derivatives
In recent years, one-pot and multi-component reactions (MCRs) have gained significant traction in the synthesis of thiazole derivatives due to their efficiency, atom economy, and operational simplicity. acgpubs.orgnih.gov These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, often with high yields and reduced waste generation. acgpubs.orgnih.gov
Several MCRs for thiazole synthesis have been reported, often as variations of the Hantzsch reaction. For example, a three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides can produce thiazolyl-hydrazono-ethylthiazole derivatives. nih.gov Another approach involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds to yield thiazole and thiazolyl-pyrazole derivatives. acgpubs.org
Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the synthesis of thiazole derivatives under mild conditions with high yields. nih.govresearchgate.net These methods offer a green and efficient alternative to traditional synthetic routes. nih.govresearchgate.net A versatile MCR involving oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide has also been described for the synthesis of 2,4-disubstituted thiazoles. researchgate.net
Regioselective Functionalization of the Thiazole Scaffold at the 2, 4, and 5 Positions
Once the thiazole core is constructed, further functionalization at specific positions is often necessary to achieve the desired biological activity. The regioselective introduction of substituents at the 2, 4, and 5 positions of the thiazole ring is a critical aspect of synthesizing compounds like 2-Allylthio-4-amino-5-tosylthiazole.
Synthetic Methodologies for Incorporating the 2-Allylthio Moiety
The introduction of a 2-allylthio group onto the thiazole ring can be achieved through several synthetic strategies. One common method involves the reaction of a 2-mercaptothiazole (B1225461) derivative with an allyl halide, such as allyl bromide. This nucleophilic substitution reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Alternatively, a one-pot synthesis of 2-(alkylsulfanyl)thiazoles can be achieved by reacting dithiocarbamates with α-halocarbonyl compounds in water. bepls.com This method provides a greener and high-yielding procedure for introducing various alkylthio groups, including the allylthio moiety, at the 2-position of the thiazole ring. bepls.com
Another approach involves the use of allyl isothiocyanate in a one-pot reaction with an amine and a 2-bromomethyl ketone to synthesize 3-allyl-4-substituted thiazol-2(3H)-imines, which can potentially be converted to the desired 2-allylthio derivatives. researchgate.net
Routes to the 4-Amino Substitution on the Thiazole Ring
The incorporation of an amino group at the 4-position of the thiazole ring is a key step in the synthesis of the target compound. Several methods are available for achieving this transformation.
A modified Hantzsch protocol can be employed for the one-pot synthesis of 4-amino-thiazole derivatives. nih.gov This involves the condensation of Nα-Fmoc α-halomethylketones with thiourea (B124793). nih.gov This method has been successfully used to synthesize 4-amino-thiazole analogs of Fmoc-amino acids. nih.gov
The Cook-Heilbron synthesis provides another route to 4-amino-thiazole derivatives through the reaction of α-aminonitriles with various sulfur-containing reagents. nih.govcutm.ac.in Specifically, this method is used to synthesize 2,4-disubstituted 5-aminothiazole derivatives. encyclopedia.pubnih.gov
Furthermore, 2-aminothiazoles can be synthesized via a domino alkylation-cyclization reaction of substituted propargyl bromides and thiourea derivatives under microwave irradiation. encyclopedia.pub While this provides a 2-amino substituent, modifications to the starting materials could potentially lead to 4-amino substitution. The synthesis of 2-amino-4,5-diarylthiazole derivatives has also been reported, starting from the bromination of 1,2-diaryl-ethanone followed by reaction with thiourea. mdpi.com
Strategies for Attaching the 5-Tosyl Group
The introduction of a tosyl (p-toluenesulfonyl) group at the C5 position of the thiazole ring is a critical step that significantly influences the electronic properties of the molecule. The sulfonamide moiety is a valuable bioisostere for carboxylic groups in medicinal chemistry, potentially improving metabolic stability and cell membrane permeability. nih.gov Several strategies can be employed for this purpose.
One effective method involves the use of a precursor that already contains the tosyl group. The Hantzsch thiazole synthesis, a classic and versatile method, involves the condensation of an α-haloketone with a thioamide. youtube.com To achieve 5-tosyl substitution, one could start with an α-halo-α-tosyl ketone or a related species. For instance, the reaction of an appropriately substituted α-halocarbonyl compound bearing a tosyl group at the alpha position with a thiourea derivative can lead to the formation of the desired 5-tosylthiazole ring.
Another approach involves the direct sulfonation of a pre-formed thiazole ring. While electrophilic substitution on the thiazole ring can be challenging, it can be achieved under specific conditions, often requiring vigorous reagents like oleum (B3057394) (fuming sulfuric acid). slideshare.net However, direct sulfonation may lack regioselectivity, leading to a mixture of products. A more controlled method is the functionalization of a C5-lithiated thiazole intermediate. This involves deprotonation at the 5-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with tosyl chloride. nih.gov
Aryl sulfonyl groups can also be introduced via metal-catalyzed cross-coupling reactions, although this is more common for arylating the thiazole ring itself. organic-chemistry.org Research has also demonstrated the synthesis of 5-aryl-2-arylsulfonyl-1,3-thiazoles, indicating that sulfonyl groups can be successfully incorporated into the thiazole framework. organic-chemistry.org
| Strategy | Description | Key Reagents | Reference |
| Hantzsch Synthesis from Tosylated Precursor | Condensation of an α-halo-α-tosyl carbonyl compound with a thiourea derivative. | α-halo-α-tosyl ketone, Thiourea | youtube.com |
| Direct Sulfonation | Electrophilic substitution on a pre-formed thiazole ring. | Oleum (H₂SO₄ + SO₃) | slideshare.net |
| Lithiation and Quenching | Deprotonation at C5 followed by reaction with a sulfonylating agent. | n-Butyllithium, Tosyl chloride | nih.gov |
Optimized Synthetic Protocols and Scalability Considerations for this compound
An optimized, scalable synthesis of this compound is crucial for its potential application in research and development. A plausible and efficient protocol would likely follow a convergent Hantzsch-type synthesis.
Proposed Synthetic Protocol:
Synthesis of N-allylthiourea: This precursor can be readily synthesized from the reaction of allyl isothiocyanate with ammonia.
Synthesis of α-chloro-p-tolylsulfonylacetonitrile: This key intermediate serves as the C4-C5 building block of the thiazole ring. It can be prepared by chlorination of p-tolylsulfonylacetonitrile.
Hantzsch Condensation: The core of the synthesis involves the base-catalyzed condensation of N-allylthiourea with α-chloro-p-tolylsulfonylacetonitrile. The reaction proceeds via initial nucleophilic attack of the sulfur from the thiourea onto the α-halo carbon, followed by intramolecular cyclization and dehydration to form the 4-aminothiazole ring. The tosyl group at the α-position of the acetonitrile (B52724) directs the formation of the 5-tosylthiazole. The reaction of the initially formed 2-imino-thiazoline tautomerizes to the more stable 2-aminothiazole (B372263).
Scalability Considerations:
For large-scale synthesis, several factors must be optimized:
Reagent Cost and Availability: The starting materials should be commercially available and inexpensive. youtube.com
Reaction Conditions: Optimization of solvent, temperature, and reaction time is critical for maximizing yield and minimizing by-products. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for some thiazole syntheses. bepls.commdpi.com
Purification: The purification process must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production due to lower cost and solvent consumption.
Safety: The handling of potentially toxic or reactive intermediates, such as allyl isothiocyanate and chlorinated reagents, requires strict safety protocols.
Green Chemistry: Employing environmentally benign solvents and minimizing waste are important considerations. bepls.com Some protocols have successfully used water or polyethylene (B3416737) glycol (PEG) as greener solvents. bepls.com
Recent advancements have highlighted scalable procedures for producing sulfonylated thiazole building blocks, demonstrating that such compounds can be produced in multi-gram quantities. rsc.org
| Parameter | Laboratory Scale | Scalable Protocol Considerations |
| Catalyst | Triethylamine, Pyridine | Use of a solid-supported base for easier removal. |
| Solvent | Ethanol, DMF, THF researchgate.net | Greener solvents (e.g., PEG, water) bepls.com; solvent recycling. |
| Heating | Conventional heating (reflux) | Microwave irradiation mdpi.com; flow chemistry reactors. |
| Work-up | Liquid-liquid extraction, column chromatography | Direct precipitation/crystallization of the product. |
| Yield | Variable | Optimized for >80-90% |
Analytical Techniques for Reaction Monitoring and Product Validation in Thiazole Synthesis
Rigorous analytical control is essential throughout the synthesis to ensure the desired product is formed with high purity. A combination of chromatographic and spectroscopic methods is employed.
Reaction Monitoring:
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a reaction. acs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. The purity of the final products can also be initially checked using this method. acs.org
Product Validation and Characterization:
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound with high accuracy and to quantify any impurities.
Spectroscopic Methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amino group, C=N and C=C stretches of the thiazole ring, S=O stretches of the sulfonyl group, and C-S stretches. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. researchgate.net
¹H NMR: Would show distinct signals for the protons of the allyl group (with characteristic splitting patterns), the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and a broad signal for the amino protons.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak (M+). nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The combination of these techniques provides unambiguous confirmation of the structure and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations for this compound |
| TLC | Reaction monitoring, purity check | A single spot for the pure product with an Rf value distinct from starting materials. |
| HPLC | Purity determination, quantification | A major peak corresponding to the product, indicating purity >95-99%. |
| FT-IR | Functional group identification | Bands for -NH₂ (stretch), C=N (ring stretch), SO₂ (asymmetric/symmetric stretch), C-H (aromatic/aliphatic). researchgate.net |
| ¹H NMR | Structural elucidation | Signals for allyl protons, tosyl aromatic and methyl protons, NH₂ protons. researchgate.net |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbons in the thiazole, allyl, and tosyl moieties. nih.gov |
| Mass Spec. | Molecular weight confirmation | Molecular ion peak corresponding to the exact mass of C₁₃H₁₅N₃O₂S₃. nih.gov |
Structure Activity Relationship Sar Profiling of 2 Allylthio 4 Amino 5 Tosylthiazole Derivatives
Systematic Structural Modifications at the 2-Position: Impact of Allylthio Group Alterations on Biological Interactions
The 2-position of the thiazole (B1198619) ring is a frequent site for modification in the development of new bioactive compounds. In the case of 2-aminothiazole (B372263) derivatives, a range of lipophilic substitutions can be accommodated at this position. mdpi.com
Research on a series of 2-amino-4-thiazole-containing renin inhibitors demonstrated that modifications at the P2 position, which corresponds to the 2-position of the thiazole ring, significantly influence their inhibitory potency and selectivity. nih.gov These derivatives were found to be potent inhibitors of monkey renin in vitro and displayed weak inhibition of the related aspartic proteinase, bovine cathepsin D. nih.gov
In another study on 2-amino-4,5-diarylthiazole derivatives with anti-Candida albicans activity, the amino group at the C2 position was functionalized with various amides, including substituted benzamides, heterocyclic amides, and aliphatic amides. mdpi.com This highlights the tolerance of the 2-position to a variety of substituents.
Further emphasizing the importance of the 2-position, a study on 2-anilino-4-amino-5-aroylthiazoles as inhibitors of tubulin polymerization revealed that substitutions on the phenylamino (B1219803) group at this position had a significant impact on antiproliferative activity. nih.gov For instance, in a series of 3′,4′,5′-trimethoxybenzoyl thiazole derivatives, the unsubstituted 2-phenylamino compound was the most potent inhibitor of cell growth. nih.gov Introducing a fluorine or chlorine atom at the ortho-position of the A-phenyl ring led to a substantial decrease in potency, while a para-methyl group resulted in activity comparable to the unsubstituted derivative. nih.gov Conversely, a para-methoxy or meta-methoxy group was highly detrimental to activity. nih.gov
Table 1: Impact of Substitutions at the 2-Position on Biological Activity
| Parent Compound | Modification at 2-Position | Observed Biological Effect |
| 2-Anilino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Unsubstituted Phenylamino | Most active inhibitor of cell growth nih.gov |
| 2-Anilino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Ortho-fluoro or Ortho-chloro on Phenylamino | 27-fold reduction in potency nih.gov |
| 2-Anilino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Para-methyl on Phenylamino | Almost as active as unsubstituted nih.gov |
| 2-Anilino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole | Para-methoxy or Meta-methoxy on Phenylamino | 83-fold reduction in potency nih.gov |
Investigation of the 4-Amino Moiety: Substituent Effects and Conformational Impact on Activity
The 4-amino moiety of the thiazole ring also plays a critical role in the biological activity of its derivatives. Studies on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors have shown that the introduction of appropriately-sized substituents at the 4- and 5-positions can enhance inhibitory activity and selectivity for iNOS. nih.gov However, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring significantly decreased or abolished the inhibitory activity against nitric oxide synthase (NOS). nih.gov
In the context of 2-anilino-4-amino-5-aroylthiazoles, the 4-aminothiazole skeleton is a key structural feature for their activity as inhibitors of tubulin polymerization. nih.govnih.gov The synthesis of a series of 2-amino-4,5-diarylthiazole derivatives for anti-Candida albicans activity also highlights the importance of substitutions at the C4 and C5 positions. mdpi.comnih.gov
Research on 4-aryl-5-aminoalkyl-thiazole-2-amines as ROCK II inhibitors has shown that these derivatives possess inhibitory activity, with one compound exhibiting an IC50 value of 20 nM. nih.gov
Table 2: Influence of Substituents at the 4-Position on Biological Activity
| Compound Series | Modification at 4-Position | Observed Biological Effect |
| 2-Aminothiazole derivatives | Appropriately-sized substituents | Improved inhibitory activity and selectivity for iNOS nih.gov |
| 2-Aminothiazole derivatives | Bulky or hydrophilic substituents | Markedly decreased or abolished iNOS inhibitory activity nih.gov |
| 4-Aryl-5-aminoalkyl-thiazole-2-amines | Aryl group | Certain ROCK II inhibitory activities nih.gov |
Role of the 5-Tosyl Group: Substituent Variations and their Contribution to the Activity Profile
The substituent at the 5-position of the thiazole ring significantly influences the biological activity profile. The tosyl group, a p-toluenesulfonyl group, is a common functional group in organic chemistry. wikipedia.org
In the development of 2-anilino-4-amino-5-aroylthiazoles as tubulin polymerization inhibitors, various substitutions on the aroyl moiety at the 5-position were investigated. nih.gov The study found that compounds with substituents exhibiting opposite electronic effects on the B-phenyl ring of the aroyl group showed similar potency. nih.gov This suggests a complex interplay between electronic and steric factors in determining the activity of these compounds.
Furthermore, a study on 2-aminothiazole derivatives bearing an arylazo moiety at the fifth position revealed that these compounds possessed antimicrobial activities. mdpi.com
Table 3: Effect of Substitutions at the 5-Position on Biological Activity
| Compound Series | Modification at 5-Position | Observed Biological Effect |
| 2-Anilino-4-amino-5-aroylthiazoles | Substituents with opposite electronic effects on the B-phenyl ring | Similar potency nih.gov |
| 2-Aminothiazole derivatives | Arylazo moiety | Antimicrobial activity mdpi.com |
Scaffold Hybridization and Isosteric Replacements within the 2-Allylthio-4-amino-5-tosylthiazole Framework
Scaffold hybridization and isosteric replacements are common strategies in drug design to improve the potency and selectivity of lead compounds. The thiazole ring itself can be considered a bioisostere of other cyclic systems. For instance, the classical bioisosteric equivalence between benzene (B151609) and thiophene (B33073) has been explored in the design of tubulin polymerization inhibitors. nih.gov
In the context of adenosine (B11128) A3 receptor antagonists, thiazole and thiadiazole analogues have been identified as potential core skeletons. nih.govresearchgate.net Structure-activity relationship studies have shown that modifications to these scaffolds can lead to significant improvements in affinity and selectivity. nih.gov For example, the replacement of a thiazole ring with a thiadiazole ring, along with other substitutions, resulted in enhanced human adenosine A3 receptor affinity due to additional hydrogen bonding interactions. nih.gov
The hybridization of the thiazole nucleus with other heterocyclic rings, such as pyrazoline and triazole, has also been explored to generate novel antimicrobial agents. nih.gov
Stereochemical Influence on the Structure-Activity Landscape of Related Thiazole Derivatives
Stereochemistry can play a crucial role in the biological activity of chiral molecules. While the provided information does not specifically detail the stereochemical influence on this compound, the general principles of stereochemistry in drug action are well-established. For instance, in the conversion of alkyl alcohols to alkyl tosylates, the reaction proceeds with retention of stereochemistry, which is significant for subsequent S_N2 reactions. wikipedia.org The three-dimensional arrangement of substituents on the thiazole ring and its side chains can significantly impact how the molecule interacts with its biological target. The specific stereoisomers of a chiral thiazole derivative may exhibit different potencies and selectivities.
Computational Chemistry and Molecular Modeling of 2 Allylthio 4 Amino 5 Tosylthiazole
Ligand-Based Computational Approaches for 2-Allylthio-4-amino-5-tosylthiazole Analogs
Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Structure-Based Molecular Docking Simulations of this compound with Putative Biological Targets
This approach requires the 3D structure of a biological target (e.g., an enzyme or receptor), typically determined through X-ray crystallography or NMR spectroscopy.
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum mechanics (QM) calculations provide detailed information about the electronic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to understand the intrinsic properties of this compound. This could involve calculating the distribution of electron density, identifying the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) to predict reactivity, and determining the molecular electrostatic potential to locate sites susceptible to electrophilic or nucleophilic attack.
At present, no specific data for "this compound" exists in the public domain to populate these sections.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors.
No published research data is currently available for the DFT analysis of this compound. Such a study would typically involve calculations of the HOMO and LUMO energies, the HOMO-LUMO gap, and various reactivity descriptors like electronegativity, chemical hardness, and global electrophilicity index. This information is fundamental to predicting the chemical behavior and potential reaction sites of the molecule.
Conformational Analysis and Energy Landscapes via Quantum Mechanics.
There are no specific conformational analysis studies for this compound in the public domain. A thorough conformational analysis would identify the most stable geometric arrangements of the molecule by calculating the potential energy surface. This would reveal the preferred spatial orientation of the allylthio, amino, and tosyl groups, which is critical for understanding its interactions with other molecules.
Molecular Mechanism of Action and in Vitro Biological Investigations of 2 Allylthio 4 Amino 5 Tosylthiazole
Cellular Target Engagement and Pathway Modulation (In Vitro Assays)
The biological effects of thiazole (B1198619) derivatives are often linked to their ability to engage with specific cellular targets and modulate key signaling pathways. In vitro assays using cultured cells are instrumental in elucidating these effects.
A significant number of thiazole derivatives have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.netmdpi.comnih.govnih.govsci-hub.seresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can lead to cell cycle arrest and apoptosis. acs.org
For example, a series of 2-anilino-4-amino-5-aroylthiazoles have been shown to inhibit tubulin polymerization with IC50 values in the sub-micromolar to low micromolar range. nih.gov One of the most active compounds in this series was found to be more potent than the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov These compounds are believed to exert their effect by binding to the colchicine (B1669291) site on tubulin. mdpi.comnih.gov Similarly, novel arylidene-hydrazinyl-thiazoles have demonstrated a dose-dependent inhibition of tubulin polymerization. acs.org
Consistent with their ability to inhibit tubulin polymerization, many thiazole derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase. nih.govacs.orgnih.gov This is a direct consequence of the disruption of the mitotic spindle, which prevents cells from completing mitosis.
Flow cytometry analysis has revealed that treatment of cancer cell lines with various thiazole derivatives leads to a significant accumulation of cells in the G2/M phase. nih.govacs.org For instance, 2-anilino-4-amino-5-aroylthiazoles caused HeLa cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov Similarly, certain arylidene-hydrazinyl-thiazoles induced robust G2/M phase cell cycle arrest. acs.org Other thiazole derivatives have been reported to cause cell cycle arrest in the G0/G1 or S phase. rsc.orgnih.govnih.gov
Table 2: Effects of Thiazole Derivatives on Tubulin Polymerization and Cell Cycle
| Compound Class | Effect on Tubulin Polymerization | Cell Cycle Arrest Phase | Reference(s) |
|---|---|---|---|
| 2-Anilino-4-amino-5-aroylthiazoles | Inhibition (IC50 = 0.72 µM for most active) | G2/M | nih.govnih.gov |
| Arylidene-hydrazinyl-thiazoles | Inhibition (dose-dependent) | G2/M | acs.org |
| 2,4-Disubstituted thiazoles | Inhibition (IC50 = 2.00 µM for most active) | Not specified | nih.gov |
| Thiazolides | Not directly on tubulin, but on mitochondrial respiration | G1 | nih.gov |
| Thiazole derivatives | Not specified | G0/G1 | rsc.org |
| 2-(2-Hydrazinyl)-1,3-thiazoles | Not specified | G1 | nih.gov |
This table provides examples and is not an exhaustive list of all studied compounds.
In Vitro Antimicrobial and Antifungal Activity Assessment
Thiazole derivatives have a long-standing history as antimicrobial agents, with many compounds exhibiting a broad spectrum of activity against various bacteria and fungi. mdpi.comnih.govresearchgate.netijpsr.comresearchgate.netnih.govresearchgate.netbiointerfaceresearch.com
The antimicrobial activity of thiazole derivatives is often dependent on the nature and position of substituents on the thiazole ring. mdpi.com For instance, some 2-aminothiazole (B372263) derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netijpsr.comresearchgate.net The introduction of different aryl and alkyl groups can modulate the potency and spectrum of activity. nih.gov Some thiazole derivatives have also demonstrated promising activity against multidrug-resistant strains of bacteria. nih.gov
In addition to their antibacterial properties, many thiazole-containing compounds exhibit potent antifungal activity. researchgate.netnih.govnih.gov They have been shown to be effective against a range of pathogenic fungi, including various Candida species. researchgate.netnih.gov The mechanism of antifungal action for some thiazole derivatives is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov For example, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives displayed very strong antifungal effects against clinical C. albicans isolates, with minimum inhibitory concentrations (MIC) in the low µg/mL range. nih.gov
Table 3: In Vitro Antimicrobial and Antifungal Activity of Thiazole Derivatives
| Compound Class | Target Organisms | Activity (MIC) | Reference(s) |
|---|---|---|---|
| (2-(Cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | 0.008–7.81 µg/mL | nih.gov |
| 2-Aminothiazole derivatives | Bacillus subtilis, E. coli, C. albicans, Aspergillus niger | Zone of inhibition at 50 & 100 µg/ml | researchgate.net |
| Substituted 2-aminothiazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans, A. niger | Comparable to standard drugs | researchgate.net |
| Thiazole-containing triazoles | Various pathogenic fungi | Potent in vitro activity | nih.gov |
| N-Thiazolylcarboxamides | Mycobacterium tuberculosis and other bacteria and fungi | MICH37Ra = 3.13 µg/mL (for most active) | nih.gov |
This table summarizes selected findings and is not comprehensive.
Evaluation against Bacterial Pathogens in Cell Culture Models.
No publicly accessible studies detailing the in vitro efficacy of 2-Allylthio-4-amino-5-tosylthiazole against any bacterial pathogens were identified.
Efficacy against Fungal Species in Cell Culture Models.
Similarly, there is no available research documenting the activity of this compound against fungal species in cell culture models.
Cellular Uptake and Intracellular Distribution Studies (In Vitro).
Information regarding the cellular uptake mechanisms and the intracellular distribution of this compound is not present in the reviewed scientific literature.
Metabolic Stability and Prodrug Strategies (In Vitro Biotransformation).
There are no published studies on the metabolic stability of this compound or any investigation into potential prodrug strategies involving this specific compound.
While research exists on other thiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles and 2-arylamino-4-amino-5-aroylthiazoles, which have been investigated for their antiproliferative and antimicrobial properties, this information is not directly applicable to this compound. The specific substitutions on the thiazole ring significantly influence the biological activity and pharmacokinetic properties of a compound. Therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate.
Future Perspectives and Emerging Research Avenues for 2 Allylthio 4 Amino 5 Tosylthiazole
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Yield
The future development of 2-Allylthio-4-amino-5-tosylthiazole and its analogs hinges on the availability of efficient, scalable, and sustainable synthetic routes. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, provide a foundation, emerging research points toward more advanced methodologies. Future exploration will likely focus on microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields. Furthermore, the principles of green chemistry are expected to be integrated, emphasizing the use of eco-friendly solvents, catalyst recycling, and minimizing waste generation.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction rates, improved yields, enhanced reaction selectivity. | Optimization of solvent systems and power settings for the specific thiazole core. |
| Green Chemistry Approaches | Use of biodegradable solvents (e.g., ionic liquids, deep eutectic solvents), reduced waste, energy efficiency. | Identifying non-toxic catalysts and solvent systems compatible with the starting materials. |
| One-Pot/Tandem Reactions | Increased operational simplicity, reduced solvent usage, higher throughput. | Designing a cascade reaction that sequentially introduces the allylthio, amino, and tosyl groups. |
| Flow Chemistry | Superior heat and mass transfer, enhanced safety for exothermic reactions, ease of scalability. | Development of a continuous flow reactor setup for consistent, large-scale production. |
Identification of Unconventional Biological Targets and Novel Therapeutic Applications
While substituted thiazoles are known for a wide range of biological activities, the specific therapeutic applications of this compound remain to be fully elucidated. Future research should venture beyond conventional targets to explore novel biological pathways and disease indications. The unique electronic and steric properties conferred by the allylthio and tosyl groups may allow the molecule to interact with protein targets that are not effectively modulated by other thiazole derivatives.
High-throughput screening (HTS) of large compound libraries against diverse panels of enzymes, receptors, and ion channels could reveal unexpected activities. A particularly interesting area of exploration would be its potential as an allosteric modulator, a class of drugs that binds to a site on the protein distinct from the active site, offering higher specificity and a better safety profile. The reactive allyl group could also be exploited for covalent targeting of specific proteins, leading to irreversible inhibition and prolonged therapeutic effects. Potential, yet unexplored, therapeutic areas could include neurodegenerative diseases, metabolic disorders, and rare genetic diseases.
Application of Advanced Computational Techniques for Rational Design and Virtual Screening
Computational chemistry offers powerful tools to accelerate the drug discovery process, and these techniques are poised to play a pivotal role in the future of this compound research. Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of various protein targets. This allows for the rapid, in-silico screening of thousands of potential biological targets, prioritizing those with the highest predicted affinity for subsequent experimental validation.
Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-protein complex over time, revealing key interactions and conformational changes that are crucial for biological activity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features of this compound and its future analogs with their biological activity, guiding the rational design of more potent and selective molecules.
Development of Next-Generation this compound Analogs through Targeted Modifications
For instance, the allyl group could be replaced with other substituted or unsubstituted alkyl, aryl, or heterocyclic moieties to modulate lipophilicity and steric bulk. The amino group could be acylated, alkylated, or incorporated into a larger heterocyclic system to alter its hydrogen bonding capacity. The tosyl group, a key pharmacophore in many drugs, could be replaced with other sulfonyl groups or bioisosteric replacements like phosphonates or carboxylates to fine-tune electronic properties and target interactions. This systematic approach will enable the creation of a focused library of analogs, maximizing the chances of identifying candidates with superior potency, selectivity, and drug-like properties.
Table 2: Potential Targeted Modifications for Analog Development
| Molecular Position | Type of Modification | Potential Impact on Properties |
| 2-Allylthio Group | Replace allyl with propargyl, benzyl, or other functionalized alkyl chains. | Modulate lipophilicity, metabolic stability, and potential for covalent interactions. |
| 4-Amino Group | Acylation, sulfonylation, or conversion to a substituted amine or amide. | Alter hydrogen bonding capabilities, polarity, and bioavailability. |
| 5-Tosyl Group | Replace tosyl with other arylsulfonyl groups (e.g., nosyl, besyl) or bioisosteres. | Fine-tune electronic effects, target selectivity, and solubility. |
Interdisciplinary Research Synergies in Thiazole Chemistry and Chemical Biology
The full potential of this compound will be best realized through synergistic collaborations between different scientific disciplines. Synthetic organic chemists can focus on developing novel and efficient routes as described in section 6.1, while computational chemists provide predictive models to guide their efforts. In parallel, chemical biologists can develop sophisticated assays and probes to identify and validate novel biological targets.
A particularly fruitful synergy lies in the development of chemical probes based on the this compound scaffold. By incorporating reporter tags (e.g., fluorophores or biotin) or photo-affinity labels, researchers can create powerful tools to study biological systems, identify binding partners, and elucidate mechanisms of action in living cells. Such interdisciplinary efforts, combining the strengths of synthetic chemistry, computational science, and biology, will be essential to translate the chemical potential of this compound into tangible therapeutic innovations.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 2-Allylthio-4-amino-5-tosylthiazole, and what methodological considerations are critical for success?
- Answer : The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:
- Cyclization : Reacting thiourea with α-halocarbonyl compounds (e.g., chloroacetaldehyde) to form the thiazole ring .
- Sulfonylation : Introducing the tosyl group (p-toluenesulfonyl) at position 5 using tosyl chloride under basic conditions .
- Thioether formation : Alkylating the thiol group at position 2 with allyl halides (e.g., allyl bromide) in polar aprotic solvents like DMF, often with a base (e.g., K₂CO₃) to deprotonate the thiol .
- Amino group protection : The 4-amino group may require temporary protection (e.g., Boc) to prevent side reactions during sulfonylation or alkylation .
- Critical considerations : Temperature control during cyclization (0–5°C), stoichiometric ratios to minimize byproducts, and purification via column chromatography or recrystallization .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Answer : Multimodal analytical techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., allylthio δ ~4.0–4.2 ppm for CH₂ groups; tosyl aromatic protons at δ ~7.2–7.8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for bioactive studies) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇N₃O₂S₂) .
Q. What preliminary biological screening approaches are used to evaluate the compound’s therapeutic potential?
- Answer : Initial assays focus on:
- Anticancer activity : NCI-60 cell line screening at 10 µM concentration, with GI₅₀ values calculated for dose-response curves .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination) .
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity in the synthesis of this compound derivatives?
- Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while EtOH/H₂O mixtures improve cyclization efficiency .
- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts accelerate thioether formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves regioselectivity .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, stoichiometry) to identify optimal conditions .
Q. How should contradictory data in biological activity studies (e.g., variable anticancer potency across cell lines) be analyzed?
- Answer : Contradictions may arise from:
- Cell line heterogeneity : MDA-MB-231 (breast cancer) vs. A549 (lung cancer) may express divergent molecular targets .
- Metabolic stability : Differences in cytochrome P450 activity across cell lines affect prodrug activation .
- Methodological validation : Ensure consistent assay protocols (e.g., MTT vs. SRB viability assays) and statistical power (n ≥ 3 replicates) .
- Resolution : Use orthogonal assays (e.g., apoptosis markers like caspase-3) and gene expression profiling (RNA-seq) to validate mechanisms .
Q. What structure-activity relationship (SAR) insights guide the design of novel this compound analogs?
- Answer : Key SAR findings from related thiazoles include:
- Allylthio group : Enhances membrane permeability but may reduce metabolic stability. Replacing allyl with propargyl improves target engagement .
- Tosyl group : Critical for hydrophobic interactions with kinase ATP pockets. Fluorinated analogs (e.g., 5-triflyl) increase potency but may affect solubility .
- Amino substituents : N-Methylation at position 4 reduces cytotoxicity, while aryl substitutions (e.g., 4-fluorophenyl) boost selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
